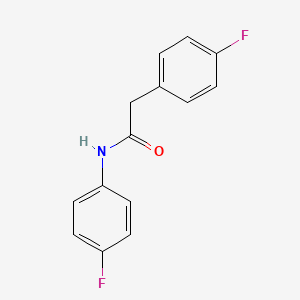

N,2-bis(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

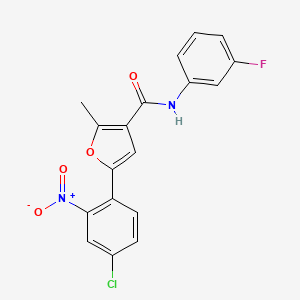

N,2-bis(4-fluorophenyl)acetamide: is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to an acetamide moiety

Mécanisme D'action

Target of Action

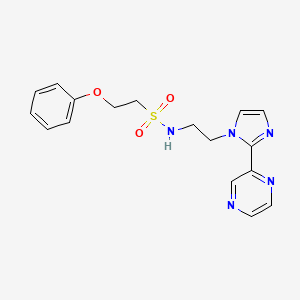

N,2-bis(4-fluorophenyl)acetamide, also known as CRL-40,940 or flmodafinil, is a eugeroic and a weak dopamine reuptake inhibitor . This suggests that its primary targets are the dopamine transporters in the brain.

Mode of Action

As a weak dopamine reuptake inhibitor, this compound likely interacts with its targets by binding to the dopamine transporters, thereby inhibiting the reuptake of dopamine . This results in an increase in extracellular concentrations of dopamine, enhancing dopaminergic neurotransmission.

Biochemical Pathways

Given its similarity to modafinil and its role as a dopamine reuptake inhibitor, it is likely that it affects the dopaminergic pathways in the brain . The downstream effects of this could include increased wakefulness and alertness, improved cognitive function, and potential mood enhancement.

Pharmacokinetics

Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that it may have favorable pharmacokinetic properties, such as good absorption, distribution, metabolism, and excretion, leading to high bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as a dopamine reuptake inhibitor. By increasing the extracellular concentrations of dopamine, it could enhance dopaminergic neurotransmission, leading to effects such as increased wakefulness and alertness, improved cognitive function, and potential mood enhancement .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to specific sites on the biomolecules, potentially influencing their function.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of N,2-bis(4-fluorophenyl)acetamide in animal models. Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Méthodes De Préparation

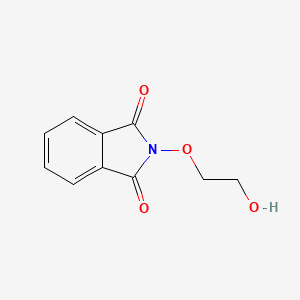

Synthetic Routes and Reaction Conditions: The synthesis of N,2-bis(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride in the presence of acetic acid. This reaction occurs at elevated temperatures, around 50°C, and results in the formation of N-(4-fluorophenyl)acetamide. Further reactions involving additional 4-fluoroaniline and appropriate catalysts lead to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N,2-bis(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms on the phenyl rings can be replaced by other substituents.

Common Reagents and Conditions:

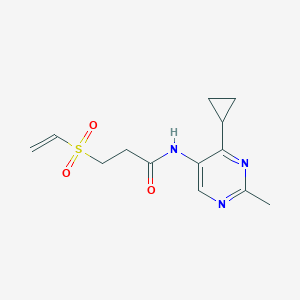

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts are used.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted phenylacetamides, and various amine derivatives.

Applications De Recherche Scientifique

N,2-bis(4-fluorophenyl)acetamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Comparaison Avec Des Composés Similaires

Modafinil: A wakefulness-promoting agent with a similar structure but different pharmacological properties.

Flmodafinil: A derivative of modafinil with enhanced potency and similar wakefulness-promoting effects.

Adrafinil: Another related compound that is metabolized into modafinil in the body.

Uniqueness: N,2-bis(4-fluorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Its ability to act as a selective dopamine reuptake inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Propriétés

IUPAC Name |

N,2-bis(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGGBGHMQHFNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2884808.png)

![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)

![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)

![4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884823.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)

![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2884829.png)